(4-Hydroxy-3-nitrophenyl)(3-nitrophenyl)methanone
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Hydroxy-3-nitrophenyl)(3-nitrophenyl)methanone typically involves the nitration of phenolic compounds followed by a Friedel-Crafts acylation reaction. The reaction conditions often require the use of strong acids like sulfuric acid or nitric acid as nitrating agents and aluminum chloride as a catalyst for the acylation step .
Industrial Production Methods
Industrial production of this compound may involve bulk manufacturing processes that ensure high purity and yield. These processes often utilize continuous flow reactors and automated systems to maintain consistent reaction conditions and optimize production efficiency .
Chemical Reactions Analysis
Types of Reactions
(4-Hydroxy-3-nitrophenyl)(3-nitrophenyl)methanone undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the nitro groups to amino groups.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the phenyl rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a palladium catalyst are often used.
Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are commonly employed.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amino derivatives.
Substitution: Halogenated or nitrated phenyl derivatives.
Scientific Research Applications
(4-Hydroxy-3-nitrophenyl)(3-nitrophenyl)methanone has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Employed in the study of enzyme mechanisms and as a probe for biochemical assays.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of (4-Hydroxy-3-nitrophenyl)(3-nitrophenyl)methanone involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways and cellular processes. The nitro and hydroxyl groups play a crucial role in its reactivity and interaction with biological molecules .
Comparison with Similar Compounds
Similar Compounds
(3,4-Dihydroxy-2-nitrophenyl)(phenyl)methanone: Another benzophenone derivative with similar structural features.
4-Hydroxy-3-nitrophenylacetic acid: Contains a similar nitrophenyl group but differs in its acetic acid moiety.
Uniqueness
(4-Hydroxy-3-nitrophenyl)(3-nitrophenyl)methanone is unique due to its specific arrangement of nitro and hydroxyl groups on the phenyl rings, which confer distinct chemical and biological properties. This unique structure allows it to participate in a variety of chemical reactions and makes it valuable for diverse scientific applications .
Properties
Molecular Formula |
C13H8N2O6 |
---|---|
Molecular Weight |
288.21 g/mol |
IUPAC Name |
(4-hydroxy-3-nitrophenyl)-(3-nitrophenyl)methanone |
InChI |
InChI=1S/C13H8N2O6/c16-12-5-4-9(7-11(12)15(20)21)13(17)8-2-1-3-10(6-8)14(18)19/h1-7,16H |
InChI Key |
XPJYGIIROCVTJT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)C2=CC(=C(C=C2)O)[N+](=O)[O-] |
Origin of Product |
United States |
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